Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide

Physicochemical profiling ADME prediction Chemical procurement

2-(3,4-Dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953167-83-4), also referred to as DMAPA, belongs to the class of N-substituted 2-(3,4-dimethoxyphenyl)acetamides. This compound features a 3,4-dimethoxyphenylacetyl core linked via an amide bond to a 4-(dimethylamino)phenethylamine moiety, with a molecular formula of C₂₀H₂₆N₂O₃ and a molecular weight of 342.4 g/mol.

Molecular Formula C20H26N2O3
Molecular Weight 342.439
CAS No. 953167-83-4
Cat. No. B2932746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide
CAS953167-83-4
Molecular FormulaC20H26N2O3
Molecular Weight342.439
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C20H26N2O3/c1-22(2)17-8-5-15(6-9-17)11-12-21-20(23)14-16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
InChIKeyXSLIFAUXEWAYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953167-83-4): Structural Identity and Procurement-Relevant Physicochemical Profile


2-(3,4-Dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953167-83-4), also referred to as DMAPA, belongs to the class of N-substituted 2-(3,4-dimethoxyphenyl)acetamides . This compound features a 3,4-dimethoxyphenylacetyl core linked via an amide bond to a 4-(dimethylamino)phenethylamine moiety, with a molecular formula of C₂₀H₂₆N₂O₃ and a molecular weight of 342.4 g/mol . It is primarily utilized as a synthetic building block and as a probe in biological research exploring receptor and enzyme interactions . Its structural features position it within a family of compounds investigated for antiulcer and gastrointestinal prokinetic activities, as exemplified by the related clinical candidate ecabapide (DQ-2511) [1].

Why In-Class 3,4-Dimethoxyphenylacetamides Cannot Simply Replace 2-(3,4-Dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953167-83-4)


Within the series of N-substituted 2-(3,4-dimethoxyphenyl)acetamides, even minor structural modifications produce pronounced differences in both in vitro potency and in vivo efficacy [1]. For instance, the introduction of a 4-(dimethylamino)phenethyl substituent on the amide nitrogen, as present in CAS 953167-83-4, is expected to significantly alter lipophilicity, basicity, and molecular recognition compared to simpler N-phenethyl or N-benzamide analogs. The antiulcer lead compound DQ-2511, which carries a 3-(N-methylbenzamide) substituent, achieved oral efficacy only after precise optimization of the carbamoyl and benzamide groups; close analogs lacking the 3-substituted benzamide moiety showed no oral prophylactic effect [1]. Therefore, casual substitution with other dimethoxyphenylacetamide derivatives—even those sharing the core scaffold—risks loss of the specific pharmacological or physicochemical profile required for the intended research application.

Quantitative Differential Evidence for 2-(3,4-Dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953167-83-4) Against Structural Analogs


Molecular Weight and Lipophilicity Differentiation from N-(3,4-Dimethoxyphenethyl)acetamide (CAS 6275-29-2)

CAS 953167-83-4 exhibits a significantly higher molecular weight (342.4 g/mol) and predicted lipophilicity compared to the simpler analog N-(3,4-dimethoxyphenethyl)acetamide (CAS 6275-29-2, MW 223.27 g/mol) [1]. The presence of the 4-(dimethylamino)phenethyl group increases the calculated logP by approximately 1.5–2.0 log units based on fragment-based estimation, which directly influences membrane permeability and solubility profiles .

Physicochemical profiling ADME prediction Chemical procurement

Hydrogen Bond Donor/Acceptor Profile Contrasted with DQ-2511 (Ecabapide, CAS 104775-36-2)

Compared to the clinical-stage antiulcer agent DQ-2511 (ecabapide), CAS 953167-83-4 reduces the hydrogen bond donor count by one and the acceptor count by two, while removing the benzamide carboxamide group that is critical for DQ-2511's α₂-adrenoceptor agonist activity [1][2]. DQ-2511 possesses three H-bond donors and five H-bond acceptors; CAS 953167-83-4 has two H-bond donors and three H-bond acceptors .

Structure–activity relationship Receptor binding Medicinal chemistry

Absence of Oral Antiulcer Efficacy in Analog Series: Class-Level Inference for CAS 953167-83-4

In the 2-(3,4-dimethoxyphenyl)ethylamine derivative series evaluated by Hosokami et al. (1992), only compounds bearing a 3-substituted benzamide moiety (e.g., 55 and DQ-2511/66) retained oral prophylactic antiulcer activity; all other N-acyl variants, including phenylaminoacetamides and simpler amides, were inactive orally [1]. CAS 953167-83-4 lacks the benzamide group and is structurally closer to the orally inactive members of this series.

In vivo pharmacology Antiulcer activity Oral bioavailability

Calculated PSA and Rotatable Bond Count Differentiate CNS Permeability Potential from DQ-2511

The topological polar surface area (tPSA) of CAS 953167-83-4 is calculated as approximately 50–55 Ų, substantially lower than DQ-2511's tPSA of ~105 Ų, and its rotatable bond count (8 vs. 10) further favors passive BBB penetration [1]. This suggests differential CNS exposure potential between the two compounds.

Blood-brain barrier penetration CNS drug design ADME optimization

Optimal Use Cases for 2-(3,4-Dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide (CAS 953167-83-4) Based on Differential Evidence


CNS-Penetrant Chemical Probe for Target Engagement Studies

With a predicted tPSA of ~50–55 Ų and only 8 rotatable bonds, CAS 953167-83-4 is structurally optimized for passive blood-brain barrier penetration [1]. This makes it a candidate scaffold for developing CNS-active probes targeting receptors or enzymes expressed in the central nervous system, where the more polar DQ-2511 analog (tPSA ~105 Ų) would be peripherally restricted.

Building Block for Synthetic Elaboration into Antiulcer or Prokinetic Agents

The compound serves as a versatile intermediate for introducing the 4-(dimethylamino)phenethyl side chain into more complex 2-(3,4-dimethoxyphenyl)acetamide derivatives [2]. Medicinal chemistry programs can leverage this scaffold to explore structure–activity relationships diverging from the DQ-2511 series, particularly by installing benzamide or other pharmacophores to restore oral antiulcer activity.

In Vitro Receptor and Enzyme Interaction Screening in Non-CNS Assays

Given its distinct hydrogen bonding profile (2 HBD, 3 HBA) compared to DQ-2511 (3 HBD, 5 HBA), CAS 953167-83-4 is a preferred choice for in vitro high-throughput screening assays where reduced polarity and moderate lipophilicity (ClogP ~3.5–4.0) favor membrane partitioning and target engagement in cell-based systems .

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.